molecular formula C20H25N5O2 B12757333 2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- CAS No. 124674-05-1

2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-

Cat. No.: B12757333
CAS No.: 124674-05-1
M. Wt: 367.4 g/mol
InChI Key: YFCAZKFULZQCIY-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of benzoxazolones This compound is characterized by its unique structure, which includes a benzoxazolone core, a methyl group, and a pyrimidinyl-piperazinyl-butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions. The choice of reagents and conditions depends on the desired reaction and the specific functional groups present in the compound .

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets and pathways within the body. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- include:

    Benzofuran derivatives: These compounds share a similar benzene-fused heterocyclic structure and exhibit various biological activities.

    Coumarin derivatives: These compounds also contain a benzopyrone core and are known for their diverse pharmacological properties.

Uniqueness

What sets 2(3H)-Benzoxazolone, 3-methyl-6-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

124674-05-1

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

3-methyl-6-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C20H25N5O2/c1-23-17-7-6-16(15-18(17)27-20(23)26)5-2-3-10-24-11-13-25(14-12-24)19-21-8-4-9-22-19/h4,6-9,15H,2-3,5,10-14H2,1H3

InChI Key

YFCAZKFULZQCIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CCCCN3CCN(CC3)C4=NC=CC=N4)OC1=O

Origin of Product

United States

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